REACTION_CXSMILES
|
[CH2:1]([C:5]1[O:6][C:7]2[CH:24]=[CH:23][CH:22]=[CH:21][C:8]=2[C:9]=1[C:10](=[O:20])[C:11]1[CH:16]=[C:15]([I:17])[C:14]([OH:18])=[C:13]([I:19])[CH:12]=1)[CH2:2][CH2:3][CH3:4].C(=O)([O-])[O-].[K+].[K+].C([O:33][C:34](=[O:36])[CH3:35])C>CC(C)=O>[CH2:1]([C:5]1[O:6][C:7]2[CH:24]=[CH:23][CH:22]=[CH:21][C:8]=2[C:9]=1[C:10](=[O:20])[C:11]1[CH:12]=[C:13]([I:19])[C:14]([O:18][CH2:35][C:34]([OH:36])=[O:33])=[C:15]([I:17])[CH:16]=1)[CH2:2][CH2:3][CH3:4] |f:1.2.3|
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(CCC)C=1OC2=C(C1C(C1=CC(=C(C(=C1)I)O)I)=O)C=CC=C2
|
Name
|
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
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UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was added
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Type
|
EXTRACTION
|
Details
|
the solution was extracted with 100 ml water
|
Type
|
CUSTOM
|
Details
|
The organic layer was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the yellow rest was dissolved in methanol 50 ml+1M NaOH 50 ml
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×75 ml dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Evaporating
|
Type
|
CUSTOM
|
Details
|
the solution and purification on silica
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C=1OC2=C(C1C(C1=CC(=C(C(=C1)I)OCC(=O)O)I)=O)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |